- Synthesis and cytotoxicity evaluation of aryl triazolic derivatives and their hydroxymethine homologues against B16 melanoma cell line, European Journal of Medicinal Chemistry, 2016, 122, 436-441
Cas no 90965-06-3 (Dimethyl (1-diazo-2-oxopropyl)phosphonate)
90965-06-3 structure
Product Name:Dimethyl (1-diazo-2-oxopropyl)phosphonate
كاس عدد:90965-06-3
وسط:C5H9N2O4P
ميغاواط:192.109721899033
MDL:MFCD07368360
CID:61464
PubChem ID:53397103
Update Time:2024-10-26
Dimethyl (1-diazo-2-oxopropyl)phosphonate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Ohira-Bestmann Reagent
- (1-DIAZO-2-OXO-PROPYL)-PHOSPHONIC ACID DIMETHYL ESTER
- (Z)-1-diazonio-1-dimethoxyphosphorylprop-1-en-2-olate
- Dimethyl (1-diazo-2-oxopropyl)-phosphonatephosphonate
- Phosphonic acid, P-(1-diazo-2-oxopropyl)-, dimethyl ester
- Bestmann-Ohira Reagent
- Dimethyl (1-azoacetonyl)phosphonate solution
- Dimethyl (acetyldiazomethyl)phosphonate solution
- 1-Diazoacetonylphosphonic Acid Dimethyl Ester
- (1-Diazo-2-oxopropyl)phosphonic Acid Dimethyl Ester
- Dimethyl 1-Diazoacetonylphosphonate
- 1-Diazoacetonylphosphonic Acid Dimethyl Ester (10% in Acetonitrile)
- (1-Diazo-2-oxopropyl)phosphonic Acid Dimethyl Ester (10% in Acetonitrile)
- Dimethyl 1-Diazoacetonylphosphonate (10% in Acetonitrile)
- Ohira-Bestmann Reagent (10% in Acetonitrile)
- Dimethyl P-(1-diazo-2-oxopropyl)phosphonate (ACI)
- Phosphonic acid, (1-diazo-2-oxopropyl)-, dimethyl ester (9CI)
- 1-Diazo-1-(dimethyl phosphono)acetone
- 1-Diazo-1-dimethoxyphosphoryl-propan-2-one
- Bestmann reagent
- Dimethyl (1-azo-2-oxopropyl)phosphonate
- Dimethyl (1-azoacetonyl)phosphonate
- Dimethyl (acetyldiazomethyl)phosphonate
- Ohira's reagent
- Ohira-Bestmann phosphonate
- α-Azido-α-(dimethyl phosphono)acetone
- 90965-06-3
- dimethyl 1-diazo-2-oxopropylphosphonate
- CS-0044356
- dimethyl 1-diazo-2-oxopropylphoshonate
- BCP08419
- Bestmann ohira reagent
- J-520342
- Q18231124
- dimethyl 1-diazo-2-oxopropylphos-phonate
- EN300-133907
- STL433300
- dimethyl (1-diazo-2-oxo-propyl)-phosphonate
- alpha-Azido-alpha-(dimethyl phosphono)acetone
- .ALPHA.-AZIDO-.ALPHA.-(DIMETHYL PHOSPHONO)ACETONE
- Phosphonic acid, (1-diazo-2-oxopropyl)-, dimethyl ester
- 1-diazo-1-dimethoxyphosphorylpropan-2-one
- UNII-96G79J0LR6
- Dimethyl (1-diazo-2-oxo-propyl)phosphonate
- DTXCID00406200
- AS-17907
- 96G79J0LR6
- (1-diazo-2-oxopropyl)-phosphonic acid dimethyl ester
- DTXSID70455381
- dimethyl 2-oxo-1-diazo-propylphosphonate
- Dimethyl(1-diazo-2-oxopropyl)phosphonate
- AB32016
- Dimethyl(1-diazo-2-oxopropyl)phosphonate 10% in acetonitrile
- 1-diazo-2-oxopropyl)phosphonic acid methyl ester 10% in acetonitrile
- DB-009693
- AKOS006344979
- SCHEMBL25200971
- Ohira Bestmann reagent
- Dimethyl (1-Diazo-2-oxopropyl)phosphonate (10% in Acetonitrile)
- D5048
- dimethyl (1-diazo-2-oxopropyl)-phosphonate
- Ohira-Bestmann Reagent solution (~10% in acetonitrile)
- Bestmann-ohira reagent [MI]
- SCHEMBL17772
- D3546
- P-(1-Diazo-2-oxopropyl)phosphonic acid dimethyl ester
-
- MDL: MFCD07368360
- نواة داخلي: 1S/C5H9N2O4P/c1-4(8)5(7-6)12(9,10-2)11-3/h1-3H3
- مفتاح Inchi: SQHSJJGGWYIFCD-UHFFFAOYSA-N
- ابتسامات: [N-]=[N+]=C(P(OC)(OC)=O)C(C)=O
- برن: 4247670
حساب السمة
- نوعية دقيقة: 192.03000
- النظائر كتلة واحدة: 192.02999377g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 5
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 3
- تعقيدات: 281
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 1
- غير محدد بوند مركز ستيريو العد: 0
- تهمة السطحية: 0
- tautomeric العد: none
- إكسلوغ 3: 1.1
- طوبولوجي سطح القطب: 54.6Ų
الخصائص التجريبية
- اللون / الشكل: Pale-yellow to Yellow-brown Liquid
- كثيف: 0.800-0.850 g/mL at 20 °C
- نقطة انصهار: No data available
- نقطة الغليان: No data available
- نقطة الوميض: 华氏:35.6 °F
摄氏:2 °C - انكسار: n20/D 1.352-1.354
- بسا: 99.80000
- لوغب: 0.77066
- الذوبان: 未确定
- ميرك: 1177
- اللون / الشكل: ~10% in acetonitrile (H-NMR)
- ضغط البخار: No data available
Dimethyl (1-diazo-2-oxopropyl)phosphonate أمن المعلومات
-
رمزي:
- حث:危险
- إشارة عشوائية:Danger
- وصف الخطر: H225-H302 + H332-H319
- تحذير: P210-P305 + P351 + P338
- رقم نقل البضائع الخطرة:UN 1648 3 / PGII
- WGK ألمانيا:3
- رمز الفئة الخطرة: 11-20/21/22-36
- تعليمات السلامة: 16-26-36/37
-
تحديد البضائع الخطرة:
- مستوى الخطر:3
- مجموعة التعبئة:II
- ظروف التخزين:0-10°C
Dimethyl (1-diazo-2-oxopropyl)phosphonate الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 049853-1g |
Dimethyl (1-diazo-2-oxo-propyl)phosphonate |
90965-06-3 | 95% | 1g |
£29.00 | 2022-03-01 | |
| Fluorochem | 049853-5g |
Dimethyl (1-diazo-2-oxo-propyl)phosphonate |
90965-06-3 | 95% | 5g |
£59.00 | 2022-03-01 | |
| Fluorochem | 049853-25g |
Dimethyl (1-diazo-2-oxo-propyl)phosphonate |
90965-06-3 | 95% | 25g |
£190.00 | 2022-03-01 | |
| AstaTech | 60672-1/G |
DIMETHYL (1-DIAZO-2-OXO-PROPYL)PHOSPHONATE |
90965-06-3 | 95% | 1g |
$31 | 2023-09-16 | |
| AstaTech | 60672-5/G |
DIMETHYL (1-DIAZO-2-OXO-PROPYL)PHOSPHONATE |
90965-06-3 | 95% | 5g |
$93 | 2023-09-16 | |
| AstaTech | 60672-25/G |
DIMETHYL (1-DIAZO-2-OXO-PROPYL)PHOSPHONATE |
90965-06-3 | 95% | 25g |
$148 | 2023-09-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027352-1g |
Dimethyl (1-Diazo-2-oxopropyl)phosphonate |
90965-06-3 | >95% | 1g |
¥40.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027352-5g |
Dimethyl (1-Diazo-2-oxopropyl)phosphonate |
90965-06-3 | >95% | 5g |
¥129.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027352-10g |
Dimethyl (1-Diazo-2-oxopropyl)phosphonate |
90965-06-3 | >95% | 10g |
¥257.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027352-25g |
Dimethyl (1-Diazo-2-oxopropyl)phosphonate |
90965-06-3 | >95% | 25g |
¥600.00 | 2025-04-12 |
Dimethyl (1-diazo-2-oxopropyl)phosphonate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 0 °C; 1 h, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 10 min, 0 °C; overnight, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 10 min, 0 °C; overnight, rt
المراجع
- Regioselective synthesis of 4-(2-alkyl-5-methyl-2H-pyrazol-3-yl)piperidines, Tetrahedron Letters, 2006, 47(11), 1729-1731
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Potassium carbonate , Tosyl azide Solvents: Acetonitrile ; 2 h, rt
المراجع
- (E) Enol ethers from the stereoselective reduction of α-alkoxy-β-ketophosphonates and Wittig type reaction, Science China: Chemistry, 2010, 53(9), 1937-1945
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Tosyl azide ; 30 min, 0 °C
1.2 Reagents: Tosyl azide ; 30 min, 0 °C
المراجع
- Asymmetric Synthesis and Chiroptical Properties of Enantiopure Helical Ferrocenes, Organic Letters, 2019, 21(12), 4623-4627
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 45 min, 0 - 5 °C
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, 5 °C → rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, 5 °C → rt
المراجع
- Novel formation and use of a Nicholas carbocation in the synthesis of highly substituted tetrahydrofurans, Chemical Communications (Cambridge, 2004, (21), 2474-2475
طريقة الإنتاج 6
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ; 1 h, 0 °C
1.2 10 min, 0 °C
1.2 10 min, 0 °C
المراجع
- Asymmetric total synthesis of the gastroprotective microbial agent AI-77-B, European Journal of Organic Chemistry, 2003, (5), 821-832
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Benzene , 1,2-Dimethoxyethane ; 0 °C; 90 min, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 1 h, 0 °C → rt
1.2 Reagents: Tosyl azide Solvents: Toluene ; 1 h, 0 °C → rt
المراجع
- The new chemical reporter 6-alkynyl-6-deoxy-GlcNAc reveals O-GlcNAc modification of the apoptotic caspases that can block the cleavage/activation of caspase-8, Journal of the American Chemical Society, 2017, 139(23), 7872-7885
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; rt; 1 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
المراجع
- One-pot synthesis of 2,3-difunctionalized indoles via Rh(III)-catalyzed carbenoid insertion C-H activation/cyclization, Organic & Biomolecular Chemistry, 2017, 15(38), 8054-8058
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Tosyl azide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 0 °C; 0 °C → rt; 3 h, rt
المراجع
- Rh(III)-catalyzed redox-neutral annulation of azo and diazo compounds: one-step access to cinnolines, Organic Chemistry Frontiers, 2016, 3(1), 91-95
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
المراجع
- Tuning Excited-State Properties of [2.2]Paracyclophane-Based Antennas to Ensure Efficient Sensitization of Lanthanide Ions or Singlet Oxygen Generation, Inorganic Chemistry, 2021, 60(21), 16194-16203
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
1.2 Reagents: Tosyl azide Solvents: Toluene ; 16 h, 25 °C
المراجع
- Tuning the excited state properties of [2.2]paracyclophane-based antennas to ensure efficient sensitization of lanthanide ions or singlet oxygen generation, ChemRxiv, 2021, 1, 1-10
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; overnight, rt
المراجع
- Triazole Ligands Reveal Distinct Molecular Features That Induce Histamine H4 Receptor Affinity and Subtly Govern H4/H3 Subtype Selectivity, Journal of Medicinal Chemistry, 2011, 54(6), 1693-1703
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 0 °C → rt; 3 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide ; 0 °C → rt; 3 h, rt
المراجع
- Modifications of C-2 on the pyrroloquinoline template aimed at the development of potent herpes virus antivirals with improved aqueous solubility, Bioorganic & Medicinal Chemistry Letters, 2010, 20(10), 3039-3042
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, rt
1.2 Reagents: Tosyl azide Solvents: Benzene ; 2 h, rt
المراجع
- Cyclic peptide-polymer complexes and their self-assembly, Chemistry - A European Journal, 2009, 15(17), 4428-4436
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
المراجع
- Synthesis of Cationic [4], [5], and [6]Azahelicenes with Extended π-Conjugated Systems, Catalysts, 2023, 13(5),
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Potassium carbonate , Tosyl azide Solvents: Acetonitrile ; rt → 0 °C; 3 h, rt
المراجع
- One-pot conversion of activated alcohols into 1,1-dibromoalkenes and terminal alkynes using tandem oxidation processes with manganese dioxide, Tetrahedron, 2006, 62(28), 6673-6680
طريقة الإنتاج 17
رد فعل الشرط
المراجع
- One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann-Ohira reagent, Tetrahedron Letters, 2005, 46(38), 6473-6476
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Tosyl azide , Sodium hydride Solvents: Tetrahydrofuran
المراجع
- Exocyclic stereocontrol via asymmetric hydrovinylation in the general synthesis of Pseudopterogorgia natural products. Stereoselective X-Y-mediated cyclization studies of an allene-ynamide and an allene-aldehyde, 2008, , 69(1),
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Toluene ; 10 min, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 16 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 16 h, rt
المراجع
- Design, Synthesis, and Evaluation of Novel δ2-Thiazolino 2-Pyridone Derivatives That Potentiate Isoniazid Activity in an Isoniazid-Resistant Mycobacterium tuberculosis Mutant, Journal of Medicinal Chemistry, 2023, 66(15), 10289-10310
طريقة الإنتاج 20
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Toluene , Tetrahydrofuran
المراجع
- The Total Synthesis of Alternaric Acid and Progress Toward the Synthesis of Subglutinol, 2008, , ,
طريقة الإنتاج 21
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 Reagents: Tosyl azide Solvents: Tetrahydrofuran ; 10 min, 0 °C
1.2 Reagents: Tosyl azide Solvents: Tetrahydrofuran ; 10 min, 0 °C
المراجع
- Proline-Derived Aminotriazole Ligands: Preparation and use in the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation, Advanced Synthesis & Catalysis, 2011, 353(1), 113-124
طريقة الإنتاج 22
رد فعل الشرط
1.1 Reagents: Potassium carbonate , 4-Acetamidobenzenesulfonyl azide Solvents: Acetonitrile ; 0 °C; 16 h, 0 °C
المراجع
- Enantiomer stability of atropisomeric 1,5-disubstituted 1,2,3-triazoles, ChemRxiv, 2021, 1, 1-28
طريقة الإنتاج 23
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Toluene ; 1 h, 0 °C
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
1.2 Reagents: 4-Acetamidobenzenesulfonyl azide Solvents: Tetrahydrofuran ; 0 °C; 24 h, rt
المراجع
- Organocatalytic enantioselective 1,3-dipolar cycloadditions between Seyferth-Gilbert reagent and isatylidene malononitriles: synthesis of chiral spiro-phosphonylpyrazoline-oxindoles, Organic Letters, 2015, 17(5), 1308-1311
طريقة الإنتاج 24
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Hexane
المراجع
- Tyrosine Kinases as Target for the Synthesis of Anti-Andiogenic and Anti-Cancer Compounds, 2010, , ,
طريقة الإنتاج 25
رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Benzene , Tetrahydrofuran ; 0 °C; 0 °C → rt; 12 h, rt
المراجع
- Unexpected halogen exchange with halogenated solvents in the iron(III) promoted oxa-alkyne and aza-alkyne Prins cyclizations, ARKIVOC (Gainesville, 2007, (4), 331-343
Dimethyl (1-diazo-2-oxopropyl)phosphonate Raw materials
Dimethyl (1-diazo-2-oxopropyl)phosphonate Preparation Products
Dimethyl (1-diazo-2-oxopropyl)phosphonate الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:90965-06-3)Dimethyl (1-diazo-2-oxopropyl)phosphonate
رقم الطلب:A843684
حالة المخزون:in Stock
كمية:100g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 07:00
الأسعار ($):316.0
بريد إلكتروني:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
عضو ذهبي
(CAS:90965-06-3)(1-重氮-2-氧代-丙醇)-膦酸二甲酯
رقم الطلب:LE26840621
حالة المخزون:in Stock
كمية:25KG,200KG,1000KG
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 20 June 2025 12:59
الأسعار ($):discuss personally
بريد إلكتروني:18501500038@163.com
Dimethyl (1-diazo-2-oxopropyl)phosphonate الوثائق ذات الصلة
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
90965-06-3 (Dimethyl (1-diazo-2-oxopropyl)phosphonate) منتجات ذات صلة
- 90964-90-2(PHOSPHONIC ACID, (1-DIAZO-2-OXO-5-HEXENYL)-, DIMETHYL ESTER)
- 401916-08-3(PHOSPHONIC ACID, (1-DIAZO-5-HYDROXY-2-OXOHEXYL)-, DIMETHYL ESTER)
- 724477-57-0(PHOSPHONIC ACID, [(4S)-1-DIAZO-4-HYDROXY-2-OXOPENTYL]-, DIETHYL ESTER)
- 766475-74-5((1-Diazo-2-oxopropyl)phosphonic Acid Monomethyl Ester)
- 845727-90-4(PHOSPHONIC ACID, (1-DIAZO-2-OXOPROPYL)-)
- 119407-20-4(Phosphonic acid, (1-diazo-2-oxohexyl)-, diethyl ester)
- 21047-57-4(Phosphonic acid, (1-diazo-2-oxopropyl)-, diethyl ester)
- 119407-24-8(1-diazonio-1-diethoxyphosphorylhepta-1,6-dien-2-olate)
- 724477-58-1(Phosphonic acid, [(4S)-1-diazo-4-hydroxy-2-oxohexyl]-, diethyl ester)
- 119407-22-6(Phosphonic acid, (1-diazo-2-oxodecyl)-, diethyl ester)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:90965-06-3)Dimethyl (1-diazo-2-oxopropyl)phosphonate
نقاء:99%
كمية:100g
الأسعار ($):316.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90965-06-3)(1-重氮-2-氧代-丙醇)-膦酸二甲酯
نقاء:99%
كمية:25KG,200KG,1000KG
الأسعار ($):استفسار